molecular formula C9H12ClN3O3 B1523165 3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea CAS No. 1094655-20-5

3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea

Cat. No.: B1523165
CAS No.: 1094655-20-5
M. Wt: 245.66 g/mol
InChI Key: HYWDHARWAGGXGX-UHFFFAOYSA-N
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Description

3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C9H12ClN3O3 and its molecular weight is 245.66 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as indole derivatives, are known to interact with their targets, leading to changes in cellular functions . These interactions often involve binding to the target receptor, which can inhibit or enhance the receptor’s function, leading to a variety of downstream effects .

Biochemical Pathways

Indole derivatives, which share a similar structure with this compound, are known to affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Compounds with similar structures, such as indole derivatives, are known to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of similar compounds .

Properties

IUPAC Name

1-amino-3-(5-chloro-2,4-dimethoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O3/c1-15-7-4-8(16-2)6(3-5(7)10)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWDHARWAGGXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NN)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.